MW and Lipophilicity: Ethyl vs Isopropylsulfonyl
The target compound (ethylsulfonyl, C₁₂H₁₉N₃O₄S) has a molecular weight of 301.36 g/mol and computed XLogP3 of 0.6, compared to 315.39 g/mol and a higher clogP of 0.80 for the isopropylsulfonyl analog (C₁₃H₂₁N₃O₄S) [1][2]. The 14 Da lower molecular weight and 0.2 log unit lower lipophilicity of the ethylsulfonyl compound place it more favorably within Lipinski's Rule of Five space [1]. Additionally, the ethyl analog has zero hydrogen bond donors versus one HBD for the isopropyl analog, which may confer superior passive membrane permeability [1][2].
Isopropylsulfonyl: MW 315.39, clogP 0.80, HBD 1
ΔMW = −14.03, ΔlogP ≈ −0.20, ΔHBD = −1
| Evidence Dimension | Physicochemical drug-likeness parameters (MW, logP, HBD) |
|---|---|
| Target Compound Data | MW 301.36 g/mol; XLogP3 0.6; HBD 0; HBA 7; Rotatable Bonds 5 [1] |
| Comparator Or Baseline | Isopropylsulfonyl analog: MW 315.39 g/mol; clogP 0.80; HBD 1; HBA 7; Rotatable Bonds 3; TPSA 90.29 [2] |
| Quantified Difference | ΔMW = −14.03 g/mol; ΔlogP = −0.20 log units; ΔHBD = −1 donor |
| Conditions | Computed physicochemical properties (XLogP3/PubChem 2019; clogP/ZINC; TPSA/ZINC) |
Why This Matters
Lower MW and logP are empirically associated with higher probability of favorable ADMET profiles in drug discovery, making the ethylsulfonyl compound a more attractive starting point for lead optimization than the bulkier isopropylsulfonyl analog.
- [1] PubChem. (2025). CID 91628229. 2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine. Computed Properties: MW 301.36, XLogP3 0.6, HBD 0, HBA 7, RB 5. National Center for Biotechnology Information. View Source
- [2] ZINC Database. (n.d.). ZINC8555889. C₁₃H₂₁N₃O₄S, MW 315.39, clogP 0.80, TPSA 90.29, HBA 7, HBD 1, RB 3. View Source
